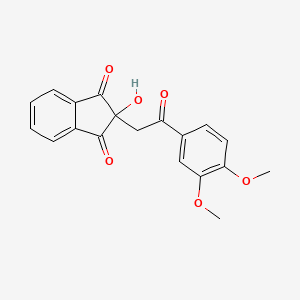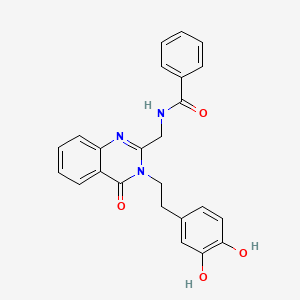
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group linked to a quinazolinone moiety, which is further substituted with a 3,4-dihydroxyphenylethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, which is then functionalized with the benzamide group and the 3,4-dihydroxyphenylethyl substituent. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group results in the formation of quinones, while reduction of the quinazolinone moiety yields dihydroquinazolinones.
Aplicaciones Científicas De Investigación
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, N-[2-(3,4-dihydroxyphenyl)ethyl]-3,4-dihydroxy-: This compound shares a similar structure but lacks the quinazolinone moiety.
3,4,5-Trihydroxyphenylacetamide: This compound has a similar dihydroxyphenyl group but differs in the rest of the structure.
Uniqueness
The presence of both the benzamide and quinazolinone moieties in Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- makes it unique compared to other similar compounds.
Propiedades
Número CAS |
68501-50-8 |
|---|---|
Fórmula molecular |
C24H21N3O4 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
N-[[3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H21N3O4/c28-20-11-10-16(14-21(20)29)12-13-27-22(15-25-23(30)17-6-2-1-3-7-17)26-19-9-5-4-8-18(19)24(27)31/h1-11,14,28-29H,12-13,15H2,(H,25,30) |
Clave InChI |
KJVVLWOXGCUVHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


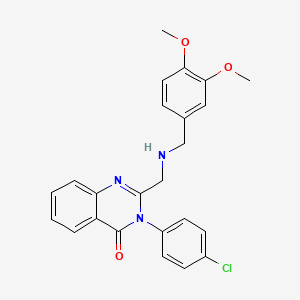


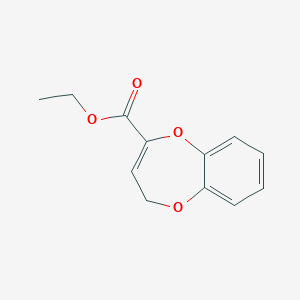



![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)

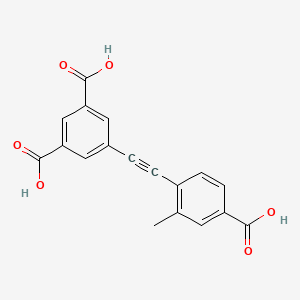
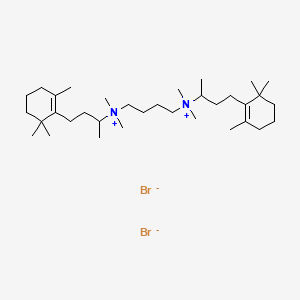
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)

